6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
The compound 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug discovery and development, molecular biology studies, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzo[d]thiazole and piperazine derivatives, followed by their coupling with the nitrophenylmethanone moiety. Common reagents used in these reactions include ethyl bromide, piperazine, and nitrobenzene, under conditions such as refluxing in organic solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in molecular biology studies to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-16-6-7-17-18(13-16)29-20(21-17)23-10-8-22(9-11-23)19(25)14-4-3-5-15(12-14)24(26)27/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSUFUJQTLPRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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